molecular formula C12H14O B14700522 2-Cyclohexen-1-ol, 5-phenyl-, cis- CAS No. 26114-87-4

2-Cyclohexen-1-ol, 5-phenyl-, cis-

Cat. No.: B14700522
CAS No.: 26114-87-4
M. Wt: 174.24 g/mol
InChI Key: XTGLNPVNSNUCHT-NWDGAFQWSA-N
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Description

2-Cyclohexen-1-ol, 5-phenyl-, cis- is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexen-1-ol, 5-phenyl-, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-ol, 5-phenyl-, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26114-87-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(1S,5S)-5-phenylcyclohex-2-en-1-ol

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-6,8,11-13H,7,9H2/t11-,12+/m0/s1

InChI Key

XTGLNPVNSNUCHT-NWDGAFQWSA-N

Isomeric SMILES

C1C=C[C@H](C[C@H]1C2=CC=CC=C2)O

Canonical SMILES

C1C=CC(CC1C2=CC=CC=C2)O

Origin of Product

United States

Significance in Modern Organic Synthesis

The synthesis of structurally precise molecules is a cornerstone of modern organic chemistry. The preparation of cis-5-Phenyl-2-cyclohexen-1-ol highlights specific synthetic strategies and serves as a notable example of stereocontrolled synthesis.

Research has detailed the successful synthesis of cis-5-Phenyl-2-cyclohexen-1-ol, yielding it as a white solid. yorku.ca The process afforded the compound in a 77% yield, indicating an efficient synthetic route. yorku.ca Key to the characterization and confirmation of the synthesized compound are its spectral and chromatographic properties.

Table 1: Synthesis and Characterization Data for cis-5-Phenyl-2-cyclohexen-1-ol

Parameter Value
Physical Appearance White solid
Yield 77%
Chromatography (Rf) 0.40 (20% EtOAc in Hexanes)
¹H-NMR (300 MHz, CDCl₃) δ 7.33-7.29 (m, 2 H), 7.23-7.18 (m, 3 H), 6.05-5.97 (m, 1 H), 5.91-5.84 (m, 1 H), 4.40-4.35 (m, 1 H), 3.10-3.00 (m, 1 H), 2.30-2.05 (m, 3 H), 1.95-1.85 (m, 1 H)

Data sourced from a study on palladium-catalyzed functionalization of 4-alkylpyridines. yorku.ca

This synthetic achievement underscores the ability of modern organic chemistry to construct complex, stereodefined molecules, which are crucial for a variety of applications, including the development of new pharmaceuticals and materials.

Context Within Chiral Molecule Chemistry and Building Blocks

Asymmetric Synthesis Strategies

The creation of the chiral center in cis-5-phenyl-2-cyclohexen-1-ol necessitates the use of asymmetric synthesis techniques. These can be broadly categorized into enantioselective approaches that establish the absolute stereochemistry at the hydroxyl-bearing carbon and diastereoselective methods that control the relative orientation of the phenyl and hydroxyl groups.

Enantioselective Approaches to 2-Cyclohexen-1-ol (B1581600) Scaffolds

A prominent strategy for the enantioselective synthesis of 2-cyclohexen-1-ol scaffolds involves the desymmetrization of prochiral starting materials. One of the most effective methods is the chiral lithium amide-mediated rearrangement of meso-cyclohexene oxides. This approach utilizes a chiral base to selectively deprotonate one of the enantiotopic protons adjacent to the epoxide, leading to a stereoselective ring-opening and the formation of an enantiomerically enriched allylic alcohol. While direct synthesis of cis-5-phenyl-2-cyclohexen-1-ol via this method is not extensively documented in readily available literature, studies on analogous systems demonstrate the potential of this strategy. For instance, the rearrangement of meso-4,5-bis(tert-butyldimethylsilyloxy)cyclohexene oxides using chiral lithium amides has been shown to produce the corresponding allylic alcohols with high enantiomeric excess (ee), in some cases exceeding 95%. chem-station.com

Another powerful enantioselective method is the asymmetric reduction of the corresponding prochiral ketone, 5-phenyl-2-cyclohexen-1-one (B14696514). This transformation can be achieved using various catalytic systems, most notably the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenations. The CBS reduction employs a chiral oxazaborolidine catalyst to direct the stereoselective addition of a hydride from a borane (B79455) source to the ketone. wikipedia.org Noyori asymmetric hydrogenation, on the other hand, utilizes chiral ruthenium-diphosphine-diamine complexes to deliver hydrogen with high enantioselectivity. chem-station.com These methods are well-established for the asymmetric reduction of a wide array of ketones, and their application to 5-phenyl-2-cyclohexen-1-one would be a logical and expectedly efficient route to the desired chiral alcohol.

The following table summarizes the enantioselectivities achieved in the synthesis of analogous chiral cyclohexenols using these methods.

Starting MaterialMethodChiral Catalyst/ReagentEnantiomeric Excess (ee)Reference
meso-Aziridinocyclohexene oxidesEnantioselective RearrangementChiral Lithium Amides47–68% chem-station.com
meso-4,5-bis(TBDMS)cyclohexene oxidesEnantioselective RearrangementChiral Lithium Amides>95% chem-station.com
Prochiral KetonesCorey-Bakshi-Shibata (CBS) ReductionChiral Oxazaborolidine/BoraneHigh (general method) wikipedia.org
Simple KetonesNoyori Asymmetric HydrogenationRu(II)-diphosphine-diamineHigh (general method) chem-station.com

Interactive Data Table:

Starting MaterialMethodChiral Catalyst/ReagentEnantiomeric Excess (ee)Reference
meso-Aziridinocyclohexene oxidesEnantioselective RearrangementChiral Lithium Amides47–68% chem-station.com
meso-4,5-bis(TBDMS)cyclohexene oxidesEnantioselective RearrangementChiral Lithium Amides>95% chem-station.com
Prochiral KetonesCorey-Bakshi-Shibata (CBS) ReductionChiral Oxazaborolidine/BoraneHigh (general method) wikipedia.org
Simple KetonesNoyori Asymmetric HydrogenationRu(II)-diphosphine-diamineHigh (general method) chem-station.com

Diastereoselective Synthesis of Cyclohexenol (B1201834) Derivatives

Achieving the desired cis stereochemistry between the phenyl and hydroxyl groups is a critical aspect of the synthesis. The most common approach to control this diastereoselectivity is through the reduction of 5-phenyl-2-cyclohexen-1-one. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions. Bulky reducing agents tend to favor axial attack on the carbonyl group, leading to the equatorial, and thus trans, alcohol. Conversely, smaller reducing agents can favor equatorial attack, yielding the axial, cis-alcohol.

The following table outlines the general principles of diastereoselective cyclohexanone (B45756) reductions.

Reducing Agent TypeTypical ApproachFavored Product Isomer
Bulky HydrideAxial Attacktrans (Equatorial OH)
Small HydrideEquatorial Attackcis (Axial OH)

Interactive Data Table:

Reducing Agent TypeTypical ApproachFavored Product Isomer
Bulky HydrideAxial Attacktrans (Equatorial OH)
Small HydrideEquatorial Attackcis (Axial OH)

Key Catalytic Systems in Stereoselective Cyclohexenol Synthesis

The success of the aforementioned asymmetric strategies hinges on the use of sophisticated catalytic systems that can effectively transfer chirality to the substrate.

Chiral Lithium Amides

Chiral lithium amides are powerful reagents for the enantioselective deprotonation of prochiral ketones and the rearrangement of meso-epoxides. chem-station.comwikipedia.org These bases are typically derived from readily available chiral amines, such as those based on (R)- or (S)-α-methylbenzylamine or phenylglycine. The chiral environment created by the lithium amide complex allows for the discrimination between enantiotopic protons, leading to the formation of an enantioenriched product. In the context of synthesizing cis-5-phenyl-2-cyclohexen-1-ol, a chiral lithium amide could be employed in the desymmetrization of a suitable prochiral precursor, such as 4-phenylcyclohexene (B1218791) oxide. This would involve the enantioselective deprotonation at one of the allylic positions, followed by rearrangement to the desired chiral allylic alcohol. The enantiomeric excess of the product is highly dependent on the structure of the chiral amide and the reaction conditions.

Zinc-Based Chiral Catalysts (e.g., Zn/Pybox Systems)

Chiral zinc complexes, particularly those incorporating Pybox (pyridine-bis(oxazoline)) ligands, are versatile catalysts for a variety of asymmetric transformations, including Mukaiyama-Michael and aldol (B89426) reactions. While their direct application to the synthesis of cis-5-phenyl-2-cyclohexen-1-ol is not prominently featured in the literature, their ability to catalyze enantioselective additions to α,β-unsaturated systems suggests potential applicability. For example, a Zn/Pybox system could potentially catalyze the asymmetric conjugate addition of a phenyl group to a cyclohexenone derivative, thereby establishing the stereocenter at the 5-position. Subsequent reduction of the ketone would then yield the desired cyclohexenol.

Palladium-Catalyzed Stereoselective Functionalization

Palladium catalysis offers a broad spectrum of reactions for the stereoselective functionalization of olefins. While direct palladium-catalyzed synthesis of cis-5-phenyl-2-cyclohexen-1-ol from simple precursors is not a standard method, related transformations highlight the potential of this approach. For instance, palladium-catalyzed allylic amination reactions on cyclic allylic carbonates using chiral ligands have been shown to proceed with high enantioselectivity. harvard.edu It is conceivable that a similar strategy could be developed for the allylic hydroxylation of a 4-phenylcyclohexene derivative. Such a reaction would involve the formation of a π-allylpalladium intermediate, followed by nucleophilic attack by a hydroxide (B78521) equivalent, with the stereochemistry being controlled by the chiral ligand.

Other Chiral Catalysts and Auxiliaries in Cyclohexenol Production

The asymmetric synthesis of chiral cyclohexenols and their precursors, such as chiral cyclohexenones, is a significant area of research, employing a variety of chiral catalysts and auxiliaries to achieve high enantioselectivity. These methods are crucial for producing specific stereoisomers of substituted cyclohexenols.

Chiral Catalysts:

Beyond the more common methods, several other catalytic systems have been developed. For instance, the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones provides an efficient route to chiral 4,4-disubstituted 2-cyclohexenones, which are valuable precursors. nih.gov This transformation breaks the symmetry of the starting material to generate quaternary stereocenters with high enantiomeric excess (ee). nih.gov

Enzymes, acting as biocatalysts, are also employed. Ene-reductases like OPR3 and YqjM are used for the asymmetric hydrogenation of cyclohexadienones, operating under mild, environmentally benign conditions. nih.gov These biocatalytic methods can produce chiral cyclohexenones with excellent enantioselectivities (up to >99% ee). nih.gov

Transition metal catalysts are also prominent. Nishiyama reported the use of a chiral Rhodium catalyst with a pincer ligand for desymmetrizing hydrogenation, achieving up to 77% ee. nih.gov Other earth-abundant metals have been explored; a Nickel/Ph-BPE complex was used for double bond reduction, affording up to 93% ee, albeit requiring high hydrogen pressure. nih.gov Corey and coworkers developed a Copper-catalyzed desymmetrizing hydrogenation using Ph-BPE as a chiral ligand and DIBAL as the reducing agent, reaching up to 97% ee. nih.gov

Palladium catalysis is another powerful tool. The oxidative desymmetrization of meso-dibenzoates using a palladium catalyst yields γ-benzoyloxy cycloalkenones with high yields and excellent enantioselectivity. rsc.org Additionally, bifunctional ruthenium catalysts are effective for the asymmetric transfer hydrogenation (ATH) of cyclohexenones to produce chiral allylic alcohols. mdpi.com For example, the ATH of 2-cyclohexenone can yield the corresponding alcohol with a 92% ee. mdpi.com

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com This strategy is widely used in the synthesis of optically active compounds. mdpi.com

Several classes of chiral auxiliaries have proven effective in stereoselective synthesis. Evans' oxazolidinones are well-known examples used in asymmetric alkylations. slideshare.net Another classic auxiliary is camphorsultam (Oppolzer's sultam), which has been shown to be superior to oxazolidinones in certain applications, such as inducing a single asymmetric outcome in the construction of oxazoline (B21484) rings. wikipedia.org

Pseudoephedrine and pseudoephenamine can also serve as chiral auxiliaries. wikipedia.org When reacted with a carboxylic acid derivative to form an amide, the subsequent alkylation of the enolate occurs with high diastereoselectivity, controlled by the chiral scaffold. wikipedia.org

Cyclohexyl-based auxiliaries are particularly effective in providing high diastereofacial selectivity in carbon-carbon bond-forming reactions. sigmaaldrich.com Prominent examples introduced by Corey and Whitesell include (-)-8-phenylmenthol (B56881) and trans-2-phenyl-1-cyclohexanol, respectively. wikipedia.orgslideshare.net These auxiliaries have been applied in various reactions, including Friedel-Crafts reactions and Grignard additions to N-acyl pyridinium (B92312) salts, with diastereomeric excesses often exceeding 90%. sigmaaldrich.com

Catalyst/AuxiliaryReaction TypeProduct TypeEnantioselectivity (ee) / Diastereoselectivity (de)
Ene-reductases (OPR3, YqjM)Desymmetrizing HydrogenationChiral 2-cyclohexenonesUp to >99% ee
Rh/pincer ligandDesymmetrizing Hydrogenation2-cyclohexenonesUp to 77% ee
Cu/Ph-BPE/DIBALDesymmetrizing Hydrogenation2-cyclohexenonesUp to 97% ee
Ni/Ph-BPEDouble Bond Reduction2-cyclohexenonesUp to 93% ee
Bifunctional RutheniumAsymmetric Transfer HydrogenationChiral cyclohexanolsUp to 92% ee
Palladium(II)Oxidative Desymmetrizationγ-benzoyloxy cycloalkenonesExcellent
(-)-8-PhenylmentholGrignard AdditionSubstituted Dihydropyridines94% de
trans-2-Phenyl-1-cyclohexanolAsymmetric SynthesisGeneralN/A
CamphorsultamAsymmetric SynthesisOxazoline ringsHigh (2S,3R)-selectivity
PseudoephedrineAlkylationα-substituted carbonylsHigh (syn/anti control)

Conversion and Functionalization Reactions for Substituted Cyclohexenols

Substituted cyclohexenols and their ketone precursors (cyclohexenones) are versatile intermediates that can be converted into a wide array of more complex molecules. nih.gov The enone moiety, in particular, allows for diverse functionalization strategies. nih.gov

One common transformation is the 1,4-conjugate addition, or Michael addition. The addition of an in situ generated vinyl-cuprate to a chiral cyclohexenone can yield the corresponding 3,4-cis-diastereomer. nih.gov Similarly, cascade double and triple Michael reactions have been developed to synthesize highly functionalized cyclohexanones from precursors like curcumins and arylidenemalonates with excellent diastereoselectivity. beilstein-journals.org

The carbonyl group of cyclohexenones can be targeted by reactions such as the Corey-Chaykovsky reaction, which uses a sulfur ylide to convert the ketone into a cyclopropyl (B3062369) group, generating a spirocyclic product. nih.gov Another pathway involves the conversion of cyclohexenone-containing substrates into aryl methyl ketones through a multi-step process. thieme-connect.de

Aromatization provides a route to phenolic compounds. A palladium-catalyzed aerobic oxidative Heck/dehydrogenation sequence can efficiently convert cyclohexenones into meta-substituted phenols. nih.gov This strategy leverages the inherent regioselectivity of additions to electron-deficient alkenes to functionalize what will become the "meta" C-H bond of the resulting phenol. nih.gov

The double bond in the cyclohexene (B86901) ring is also a site for functionalization. Oxidation of the double bond in a cyclohexene-triol with potassium permanganate (B83412) (KMnO₄) results in the formation of a quercitol derivative. nih.gov The ene reaction, which involves an alkene with an allylic hydrogen, can be catalyzed by chiral Lewis acids like C2-symmetric Cu(II) complexes to form γ,δ-unsaturated α-hydroxy esters with high enantioselectivity. wikipedia.org Furthermore, the resulting alcohol from a carbonyl-ene reaction can be converted to an azide (B81097), providing a route to orthogonally protected amino acids. wikipedia.org

Reaction TypeReagents/CatalystStarting MaterialProduct Type
Michael AdditionVinyl-cuprateChiral 2-cyclohexenone3-vinyl-cyclohexanone
Corey-Chaykovsky ReactionSulfur ylideChiral 2-cyclohexenoneSpiro-cyclopropyl cyclohexanone
Cascade Michael ReactionBase (KOH), PTC (TBAB)Curcumins, ArylidenemalonatesHighly functionalized cyclohexanones
Heck/DehydrogenationPd(II)/6,6'-dimethylbipyridineCyclohexenonemeta-substituted phenols
OxidationKMnO₄Cyclohexene-triolQuercitol
Carbonyl-Ene ReactionChiral C2-symmetric Cu(II)Ethyl glyoxylate, Olefinγ,δ-unsaturated α-hydroxy ester
Conversion to Ketone1-ethoxyvinyllithiumSubstituted cyclohexenoneAryl methyl ketone

Stereochemical Investigations and Conformational Analysis of Cis 5 Phenyl 2 Cyclohexen 1 Ol

Determination of Absolute and Relative Stereochemistry in Cyclohexenol (B1201834) Systems

The determination of stereochemistry in cyclohexenol systems is a critical aspect of their study, defining the spatial arrangement of substituents and, consequently, their chemical behavior. For cis-5-phenyl-2-cyclohexen-1-ol, with two stereocenters at C1 and C5, there exist two possible enantiomeric pairs: (1R,5S) and (1S,5R), and (1R,5R) and (1S,5S). The cis designation refers to the relative stereochemistry where the hydroxyl and phenyl groups are on the same face of the ring.

The absolute configuration can be determined experimentally using techniques such as X-ray crystallography on a single crystal or by chiroptical methods like circular dichroism (CD) spectroscopy. The synthesis of the molecule from a chiral starting material of known configuration can also establish the absolute stereochemistry.

The relative stereochemistry is often elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between adjacent protons, obtained from ¹H NMR spectra, are highly dependent on the dihedral angle between them, as described by the Karplus equation. In a cyclohexene (B86901) ring, the magnitude of the coupling constant between protons on adjacent carbons can help to distinguish between cis and trans isomers. For instance, the coupling between H1 and H6, and H5 and H4 would be informative. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify protons that are close in space, providing direct evidence for the relative orientation of the substituents. A 2D NMR study, including COSY and HMQC spectroscopy, would be instrumental in assigning all the proton and carbon signals unambiguously. digitellinc.com

Table 1: Representative Spectroscopic Data for Analysis of Cyclohexenol Systems

Spectroscopic TechniqueInformation ProvidedRelevance to cis-5-Phenyl-2-cyclohexen-1-ol
¹H NMR Chemical shifts (δ), coupling constants (J)Provides information on the electronic environment of protons and dihedral angles between them, helping to determine relative stereochemistry. chemicalbook.comchemicalbook.com
¹³C NMR Chemical shifts (δ)Identifies the number of unique carbon atoms and their chemical environment.
COSY (Correlation Spectroscopy) Shows coupling between protonsHelps in assigning proton signals on the cyclohexene ring. digitellinc.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence) Correlates protons to the carbons they are attached toEssential for unambiguous assignment of both ¹H and ¹³C spectra. digitellinc.com
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in spaceProvides direct evidence for the cis relationship between the hydroxyl and phenyl groups.
X-ray Crystallography Precise three-dimensional structureThe definitive method for determining absolute and relative stereochemistry, as well as bond lengths and angles. eurjchem.com

Conformational Preferences of 2-Cyclohexen-1-ol (B1581600) Ring Systems

The 2-cyclohexen-1-ol ring is not planar and adopts puckered conformations to relieve ring strain. The presence of the double bond between C2 and C3 means these two carbons and their immediate neighbors (C1 and C4) are nearly planar. The remaining two carbons (C5 and C6) are displaced from this plane, leading to characteristic half-chair conformations.

Half-Chair Conformation Analysis

The 2-cyclohexen-1-ol ring exists predominantly in two interconverting half-chair conformations. In these conformations, the substituents can occupy pseudo-axial or pseudo-equatorial positions, which are different from the true axial and equatorial positions in a cyclohexane (B81311) chair. The relative stability of these two half-chair conformers is determined by the steric and electronic interactions of the substituents.

For cis-5-phenyl-2-cyclohexen-1-ol, the two primary half-chair conformations would involve the C5-phenyl and C1-hydroxyl groups being either pseudo-axial or pseudo-equatorial. The conformer that minimizes steric interactions will be lower in energy and thus more populated at equilibrium. Generally, bulky substituents prefer to occupy the pseudo-equatorial position to avoid steric strain with other atoms on the ring, particularly 1,3-diaxial-like interactions. Therefore, the conformer with the phenyl group in a pseudo-equatorial position is expected to be the more stable one. Computational studies on related systems have shown that such preferences dictate the facial selectivity in reactions like epoxidation. chemicalbook.com

Ring Puckering Dynamics

The interconversion between the two half-chair conformations is a dynamic process known as ring puckering or ring flipping. This process has a relatively low energy barrier, allowing for rapid interconversion at room temperature. The puckering dynamics can be studied using dynamic NMR spectroscopy, where changes in the NMR spectrum are observed as a function of temperature. At low temperatures, the interconversion can be slowed down enough to observe the signals of individual conformers. The geometry of a molecule plays a significant role in determining its physical and chemical properties.

Diastereoisomeric Relationships and Interconversion Mechanisms

cis-5-Phenyl-2-cyclohexen-1-ol is a diastereomer of trans-5-phenyl-2-cyclohexen-1-ol. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, such as melting points, boiling points, and solubilities. In the trans isomer, the hydroxyl and phenyl groups are on opposite faces of the ring.

The synthesis of substituted cyclohexenes can often lead to a mixture of diastereomers. Diastereoselective synthesis aims to produce a single diastereomer in high yield. beilstein-journals.org This can be achieved by using chiral catalysts, auxiliaries, or by controlling the reaction conditions to favor the formation of one diastereomer over the other.

Interconversion between the cis and trans diastereomers is not possible without breaking and reforming covalent bonds, as this would require inverting the stereochemistry at one of the stereocenters. Such a process would typically require significant energy input and specific chemical reactions, for example, through an oxidation-reduction sequence at the C1 position or an elimination-addition sequence involving the C5 position.

Impact of Substituent Effects on Stereochemical Outcomes

The stereochemical outcome of reactions involving the synthesis or modification of the 5-phenyl-2-cyclohexen-1-ol system is heavily influenced by the directing effects of the hydroxyl and phenyl substituents.

The hydroxyl group can act as a directing group in various reactions. For example, in epoxidations, the hydroxyl group can form a hydrogen bond with the oxidant, directing it to the same face of the double bond, a phenomenon known as syn-directing effect.

The phenyl group at the C5 position is a bulky substituent. Its primary influence is steric. In its preferred pseudo-equatorial orientation, it can sterically hinder the approach of reagents from that face of the molecule, leading to attack from the opposite, less hindered face. The orientation of the phenyl group can also be influenced by electronic interactions between its π-system and other parts of the molecule. researchgate.net The presence of substituents on the phenyl ring itself can further modulate these effects. nist.gov

In diastereoselective syntheses, the existing stereochemistry of the substituents guides the formation of new stereocenters. For instance, the reduction of a corresponding ketone, 5-phenyl-2-cyclohexen-1-one (B14696514), would lead to the formation of the alcohol. The stereochemical outcome of this reduction (i.e., the ratio of cis to trans products) would depend on the reducing agent used and the steric environment around the carbonyl group, which is influenced by the phenyl substituent.

Reaction Mechanisms and Chemical Transformations of 2 Cyclohexen 1 Ol Derivatives

Pericyclic Reactions of Cyclohexene (B86901) Derivatives (e.g., Cycloadditions, Rearrangements)

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. In the context of cyclohexene derivatives, these reactions, such as cycloadditions and sigmatropic rearrangements, are fundamental in constructing complex molecular architectures.

Cycloaddition Reactions:

Cycloaddition reactions involving cyclohexene derivatives can be used to form bicyclic systems. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, can in principle occur with cyclohexene derivatives acting as the dienophile. However, the reactivity is influenced by the substituents on the ring. More strained cyclic alkynes like cyclohexyne (B14742757) and cyclopentyne (B14760497) readily undergo cycloadditions to construct bicyclic heterocycles. nih.govacs.org For example, cyclohexyne, generated in situ, can be trapped with benzyl (B1604629) azide (B81097) to form a triazole product. nih.govacs.org A cycloaddition-fragmentation sequence starting from benzene (B151609) oxide with a nitroso- or azo-dienophile has been explored as a method to access highly substituted cyclohexene oxide derivatives with complete stereocontrol. acs.org

Sigmatropic Rearrangements:

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. wikipedia.orgyoutube.com These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of electrons involved and whether the reaction is thermal or photochemical. youtube.com

A well-known example is the Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org In the context of cyclohexenol (B1201834) derivatives, an allyl vinyl ether can undergo a Claisen rearrangement to form a γ,δ-unsaturated carbonyl compound. youtube.com The reaction proceeds through a chair-like six-membered transition state. youtube.com Evidence for the concerted mechanism of the Claisen rearrangement comes from isotopic labeling studies, which show an inversion of the allyl group. libretexts.org

The Cope rearrangement is another researchgate.netresearchgate.net-sigmatropic rearrangement, but it involves a 1,5-diene. wikipedia.orgyoutube.com While not directly involving a cyclohexenol, the principles can be applied to appropriately substituted derivatives.

Gold(I)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangements of propargylic esters and vinyl ethers have been studied using cyclopropane (B1198618) probes to understand the reaction mechanism. nih.gov These studies have provided insights into the reversibility of the rearrangement and the nature of the gold-bound allene (B1206475) intermediates. nih.gov

Oxidation and Reduction Processes in Cyclohexenol Chemistry

The oxidation and reduction of cyclohexenol derivatives are fundamental transformations that allow for the introduction of new functional groups or the modification of existing ones.

Selective Hydroxylation and Epoxidation Mechanisms

Selective Hydroxylation:

The selective hydroxylation of cyclohexene derivatives can be challenging due to the presence of multiple reactive sites. The allylic C-H bonds are often susceptible to oxidation.

Epoxidation Mechanisms:

The epoxidation of the double bond in 2-cyclohexen-1-ol (B1581600) and its derivatives is a key reaction that introduces a reactive epoxide ring, which can be further functionalized. The stereochemistry of the epoxidation is often directed by the existing hydroxyl group.

Vanadium-catalyzed epoxidation of cyclic allylic alcohols, such as 2-cyclohexen-1-ol, with hydroperoxides typically proceeds with high syn-selectivity. acs.org This is explained by a mechanism where the alcohol first coordinates to the vanadium catalyst, and then the hydroperoxide delivers the oxygen atom to the double bond from the same face as the hydroxyl group.

In contrast, epoxidation with peroxy acids can lead to either syn- or anti-epoxides depending on the reaction conditions and the specific structure of the allylic alcohol. Computational studies using Density Functional Theory (DFT) have been employed to investigate the transition states and explain the facial selectivity in the epoxidation of 2-cyclohexen-1-ol with peroxy acids. acs.org

The epoxidation of cyclohexene can also be achieved using tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of various catalysts. researchgate.net The reaction can proceed through two competitive pathways: epoxidation to form cyclohexene oxide and allylic oxidation to yield 2-cyclohexen-1-ol and subsequently 2-cyclohexen-1-one. researchgate.net

A cycloaddition-fragmentation sequence starting from benzene oxide has been developed to synthesize highly substituted cyclohexene oxide derivatives. acs.org This method offers excellent stereocontrol over the final product. acs.org

The regioselective opening of epoxides derived from cyclic systems, such as cis-4,5-epoxy-2-phenylpiperidine, by nucleophiles like azide follows an SN2 mechanism. youtube.com The attack occurs at the less hindered carbon, leading to a specific regioisomer. The stability of the transition state, often a chair or twist-boat conformation, dictates the preferred reaction pathway. youtube.com

Hydrogenation Reaction Mechanisms

The hydrogenation of the double bond in 2-cyclohexen-1-ol derivatives leads to the corresponding saturated cyclohexanol. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

The catalytic hydrogenation of substituted phenols can lead to the corresponding cyclohexanones, which are valuable intermediates. researchgate.net The choice of catalyst and solvent can significantly influence the reaction rate and the yield of the desired product. For instance, the hydrogenation of phenols over Pd/C catalysts in t-pentyl alcohol has been shown to be slower compared to the reaction in cyclohexane (B81311). researchgate.net The reaction kinetics can often be described by a Langmuir-Hinshelwood model, which considers the adsorption of both hydrogen and the substrate onto the catalyst surface. researchgate.net

Metal-free hydrogenation of N-phenyl aromatic rings has been achieved using frustrated Lewis pairs (FLPs), such as a combination of a sterically hindered Lewis acid like B(C₆F₅)₃ and a Lewis base. tcichemicals.com The FLP activates molecular hydrogen, enabling the hydrogenation to proceed without a transition metal catalyst. tcichemicals.com

The hydrogenation of 1-phenyl-1-cyclohexene (B116675) over a Pd@FER catalyst has been studied, demonstrating the activity of supported palladium nanocatalysts in hydrogenation reactions. researchgate.net

Allylic Rearrangements and Substitutions

Allylic rearrangements are common in 2-cyclohexen-1-ol systems, where the hydroxyl group can migrate from the C-1 position to the C-3 position. These rearrangements can be catalyzed by acids or metals and often proceed through carbocationic intermediates.

The ene reaction is a pericyclic reaction that involves the reaction of an alkene with an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). wikipedia.org This reaction results in the formation of a new sigma bond, migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org Lewis acids can catalyze ene reactions, and the mechanism can be either concerted or stepwise, passing through a zwitterionic intermediate. wikipedia.org The development of chiral Lewis acids has enabled asymmetric catalysis of carbonyl-ene reactions. wikipedia.org

Electrophilic and Nucleophilic Additions to Unsaturated Cyclohexenols

The double bond in 2-cyclohexen-1-ol is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Additions:

Electrophilic addition reactions are characteristic of alkenes. libretexts.org An electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgsavemyexams.com The regioselectivity of the addition to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the more stable carbocation. libretexts.org

The addition of hydrogen halides (HX) to alkenes is a classic example of electrophilic addition. libretexts.org The reaction proceeds in two steps: initial attack of the pi electrons on the electrophilic hydrogen of HX, followed by nucleophilic attack of the halide ion on the resulting carbocation. libretexts.org The energy profile of this reaction shows two transition states corresponding to the two steps, with the formation of the carbocation being the rate-determining step. libretexts.org

The addition of halogens like bromine (Br₂) to alkenes also proceeds via an electrophilic addition mechanism. chemguide.co.uk The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion. chemguide.co.uk

Nucleophilic Additions:

Nucleophilic addition to the double bond of unsaturated cyclohexenols is also possible, particularly in the context of conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds derived from cyclohexenols. wikipedia.orglibretexts.orglibretexts.orgyoutube.com In these systems, a nucleophile adds to the β-carbon of the conjugated system, leading to an enolate intermediate which is then protonated. libretexts.orglibretexts.org

The competition between 1,2-addition (to the carbonyl group) and 1,4-addition (conjugate addition) is influenced by the nature of the nucleophile. libretexts.org Strong bases like Grignard reagents tend to favor 1,2-addition, while weaker bases or more stable nucleophiles often favor 1,4-addition. youtube.com Diorganocopper reagents are particularly known for giving conjugate addition products. libretexts.org

The addition of an organolithium reagent to cyclohexenone can result in a 1,2-addition, where the nucleophilic carbon of the organolithium attacks the carbonyl carbon. youtube.com

Mechanistic Models and Transition State Characterization

Understanding the mechanisms of these reactions often involves the characterization of transition states, which are high-energy, transient species that represent the energy barrier of a reaction. bioengineer.org

Transition State Theory:

Transition state theory provides a framework for understanding reaction rates. ucsb.edu It posits that reactants are in equilibrium with the transition state, and the rate of the reaction is proportional to the concentration of the transition state. Transition states are saddle points on the potential energy surface, having a maximum energy along the reaction coordinate and a minimum in all other directions. ucsb.edu

Computational Modeling:

Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating and characterizing transition state structures. researchgate.net These calculations can provide insights into the geometry, energy, and vibrational frequencies of transition states, which helps in elucidating reaction mechanisms. For example, DFT calculations have been used to study the transition states of ene reactions and to explain the diastereoselectivity of these processes. wikipedia.org

The Zimmerman-Traxler model is a classic example of a transition state model used to predict the stereochemical outcome of aldol (B89426) reactions. youtube.com It proposes a six-membered, chair-like transition state involving the enolate and the aldehyde. youtube.com Similar models can be applied to understand the stereoselectivity of other reactions involving cyclic transition states, such as the Claisen rearrangement. youtube.com

Recent advances in machine learning have led to the development of models like React-OT, which can predict transition state geometries with high speed and accuracy, potentially accelerating the process of reaction design and optimization. bioengineer.org

Experimental Probes:

Mechanistic studies often employ experimental probes to gain insight into reaction intermediates. For example, phenyl-substituted cyclopropanes have been used as mechanistic probes to identify cationic intermediates in gold(I)-catalyzed rearrangements. nih.gov The rearrangement of the cyclopropylcarbinyl cation provides evidence for the presence of a cationic species. nih.gov

Theoretical and Computational Chemistry in 2 Cyclohexen 1 Ol Research

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely applied to predict molecular geometries, reaction energies, and various spectroscopic properties with a favorable balance of accuracy and computational cost. youtube.comnih.gov

In the context of substituted cyclohexenols, DFT calculations are crucial for understanding their structural and reactivity parameters. For instance, a DFT study on 1-hydroxycyclohexyl phenyl ketone, a related compound, using the B3LYP functional and 6-311++G(d,p) basis set, elucidated its electronic structure, proton affinity, ionization potential, and chemical hardness in both gas and aqueous phases. chemrxiv.orgresearchgate.net Such analyses for cis-5-phenyl-2-cyclohexen-1-ol would involve optimizing its 3D geometry to determine the most stable conformation and calculating key electronic properties.

The reactivity of the molecule can be explored by analyzing the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's susceptibility to nucleophilic or electrophilic attack. For example, in the study of 1,3,5-Trihydroxybenzene, DFT calculations were used to predict the efficiency of electrophilic substitution (nitration) based on the molecular structure. researchgate.net A similar approach for cis-5-phenyl-2-cyclohexen-1-ol would help in understanding its reaction mechanisms and predicting the outcomes of various chemical transformations.

Natural Bond Orbital (NBO) analysis, another DFT-based method, can reveal insights into charge delocalization and hyperconjugative interactions within the molecule, further explaining its stability and reactivity. chemrxiv.orgresearchgate.net

A hypothetical DFT analysis of cis-5-phenyl-2-cyclohexen-1-ol would likely focus on the influence of the phenyl and hydroxyl groups on the electronic properties of the cyclohexene (B86901) ring. The interplay between the π-system of the phenyl group and the double bond of the cyclohexene ring, as well as the role of the hydroxyl group in hydrogen bonding and as an electronic substituent, would be of primary interest.

Table 1: Hypothetical DFT-Calculated Parameters for cis-5-phenyl-2-cyclohexen-1-ol

ParameterPredicted Value/InformationSignificance
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles for the lowest energy conformation.Determines the most stable 3D structure.
HOMO Energy Estimated energy of the highest occupied molecular orbital.Indicates susceptibility to electrophilic attack.
LUMO Energy Estimated energy of the lowest unoccupied molecular orbital.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. mdpi.com
NBO Charges Calculated atomic charges.Reveals the charge distribution within the molecule.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. researchgate.net This knowledge is crucial for understanding and optimizing chemical reactions.

For reactions involving cis-5-phenyl-2-cyclohexen-1-ol, such as oxidation, reduction, or substitution, computational methods can map out the entire reaction pathway. This involves locating the structures of reactants, products, intermediates, and transition states on the potential energy surface. DFT methods are commonly employed for this purpose due to their balance of accuracy and efficiency. researchgate.net

For example, in the study of the Meerwein arylation, DFT calculations were used to investigate the addition of phenyl radicals to enol acetates, revealing the role of substituents on reactivity. scielo.br A similar computational investigation of a reaction involving cis-5-phenyl-2-cyclohexen-1-ol would involve:

Locating Stationary Points: Optimization of the geometries of reactants, products, and any intermediates.

Finding Transition States: Using algorithms to locate the saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energies: Determining the energy barrier of the reaction, which is the energy difference between the transition state and the reactants.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the desired reactants and products.

Computational studies can also shed light on the role of catalysts in a reaction. For instance, research on aluminum-catalyzed ene reactions has utilized computational models to understand the geometry of the transition state, which helps in predicting diastereoselectivity. wikipedia.org Similarly, the mechanism of glycosylation reactions has been investigated through DFT computations to understand the role of halogen and hydrogen bonding catalysts. acs.org

Theoretical Prediction of Stereoselectivity and Conformational Landscape

The stereochemical outcome of a chemical reaction is of paramount importance, particularly in the synthesis of chiral molecules. Theoretical and computational methods are increasingly used to predict and rationalize the stereoselectivity of reactions.

The conformational landscape of a molecule, which describes the relative energies of its different conformations, is a key determinant of its reactivity and the stereochemical course of its reactions. For cis-5-phenyl-2-cyclohexen-1-ol, the cyclohexene ring exists in various conformations, and the phenyl and hydroxyl groups can adopt different spatial arrangements. Computational methods like Molecular Mechanics and DFT can be used to map this landscape and identify the most stable conformers. sapub.org

The stereoselectivity of reactions involving substituted cyclohexenes is often governed by steric and electronic factors. For example, in the phenylpalladation of cyclohexene, the stereochemistry of the product is determined by the mode of addition of the phenylpalladium species to the double bond. acs.org Computational modeling can be used to analyze the transition states leading to different stereoisomers and to predict which pathway is energetically more favorable.

In a study on the enantioselective photochemical generation of a cycloheptenone isomer, computational studies suggested that the chiral conformation of the starting material within a catalyst assembly dictates the enantioselectivity of the reaction. nih.gov For cis-5-phenyl-2-cyclohexen-1-ol, theoretical predictions of stereoselectivity would involve modeling the approach of a reagent to the different faces of the cyclohexene ring in its various low-energy conformations. The calculated energy differences between the diastereomeric transition states would provide a quantitative measure of the expected stereoselectivity.

Table 3: Factors Influencing Stereoselectivity in Cyclohexenol (B1201834) Reactions

FactorDescriptionComputational Approach
Conformational Preference The relative stability of different conformations of the substrate.MM and DFT calculations to determine the conformational landscape.
Steric Hindrance The non-bonded interactions between the substrate and the reagent.Analysis of transition state geometries to identify steric clashes.
Electronic Effects The influence of substituents on the electronic properties of the reacting centers.Calculation of electrostatic potential maps and orbital analysis.
Catalyst-Substrate Interactions The specific binding and orientation of the substrate by a chiral catalyst.Modeling of the catalyst-substrate complex and analysis of intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) and Cheminformatics in Cyclohexenol Research

Quantitative Structure-Property Relationship (QSPR) and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. mdpi.comsysrevpharm.org These approaches are widely used in drug discovery and materials science to predict the properties of new compounds, thereby reducing the need for extensive experimental testing. chemrxiv.orgscielo.br

QSPR models are developed by correlating a set of calculated molecular descriptors with an experimentally measured property. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For a series of cyclohexenol derivatives, a QSPR study could be conducted to predict properties like boiling point, solubility, or chromatographic retention times. mdpi.com For example, a QSPR analysis of phenolic antioxidants has been used to derive models that can estimate the redox potentials or antioxidant activities of new compounds. nih.gov

Cheminformatics encompasses the use of computational tools to store, manage, analyze, and model chemical information. nih.gov In the context of cyclohexenol research, cheminformatics tools can be used to:

Build and manage chemical databases: Storing information on the structures and properties of various cyclohexenol derivatives. youtube.com

Perform similarity searching: Identifying compounds with similar structures to a query molecule, which may have similar properties.

Virtual screening: Computationally screening large libraries of compounds to identify potential candidates with desired properties.

Develop predictive models: Using machine learning algorithms to build QSPR models. nih.gov

For cis-5-phenyl-2-cyclohexen-1-ol and its analogues, a QSPR study could involve calculating a range of descriptors and correlating them with a property of interest, such as biological activity or a specific physicochemical characteristic. This would lead to a predictive model that could guide the design of new cyclohexenol derivatives with enhanced properties.

Strategic Importance of 2 Cyclohexen 1 Ol, 5 Phenyl , Cis As a Synthetic Intermediate

Precursor for Complex Organic Molecules and Natural Product Frameworks

The stereochemically rich scaffold of cis-5-phenyl-2-cyclohexen-1-ol serves as a powerful chiral building block for the enantioselective synthesis of complex organic molecules, including various natural products and their analogues. The strategic placement of the hydroxyl and phenyl groups, along with the reactive double bond, allows for a variety of stereocontrolled transformations to build intricate molecular frameworks.

Research has demonstrated the utility of functionalized cyclohexene (B86901) derivatives in the total synthesis of bioactive natural products. For instance, the synthesis of polyoxygenated cyclohexene derivatives, such as Piperenol B, has been accomplished starting from microbially-derived chiral cyclohexene cis-diols. This approach highlights the value of the cyclohexenol (B1201834) core in providing a stereochemically defined template for subsequent chemical modifications.

Furthermore, the stereospecific reduction of a ketone precursor has been shown to yield a key alcohol intermediate in the total synthesis of Flocoumafen, a complex anticoagulant. This underscores the importance of controlling the stereochemistry at the hydroxyl-bearing carbon, a central feature of cis-5-phenyl-2-cyclohexen-1-ol. The ability to selectively introduce and manipulate functional groups on the cyclohexene ring makes it an attractive starting material for diversity-oriented synthesis, enabling the generation of libraries of natural product-like compounds for biological screening. researchgate.netresearchgate.net

The following table summarizes examples of complex molecules synthesized from cyclohexenol-related scaffolds:

Precursor ScaffoldTarget Molecule/ClassKey Transformation(s)Reference
Chiral Cyclohexene cis-diolPiperenol BMulti-step synthesis including functional group manipulation researchgate.net
Substituted CyclohexenoneFlocoumafenStereospecific reduction to a key alcohol intermediate researchgate.net

Development of Chiral Ligands and Catalysts from Cyclohexenol Scaffolds

The development of novel chiral ligands and catalysts is a cornerstone of asymmetric synthesis, and cyclohexenol scaffolds, including cis-5-phenyl-2-cyclohexen-1-ol, offer a promising platform for this purpose. The rigid and well-defined three-dimensional structure of the cyclohexene ring, combined with the stereocenters and functional handles, allows for the rational design of ligands that can create a highly specific chiral environment around a metal center.

While direct examples of ligands derived specifically from cis-5-phenyl-2-cyclohexen-1-ol are not extensively documented in readily available literature, the broader class of chiral ligands based on various cyclic backbones demonstrates the potential of this approach. For example, chiral scaffolding ligands have been successfully employed in catalytic enantioselective hydroformylation. nih.gov These ligands can covalently and reversibly bind to the substrate, acting like a chiral auxiliary to induce high enantioselectivity. nih.gov

The design of such ligands often involves the incorporation of heteroatoms, such as phosphorus or nitrogen, which can coordinate to a metal catalyst. The hydroxyl group of cis-5-phenyl-2-cyclohexen-1-ol provides a convenient point for the introduction of such coordinating groups. The phenyl substituent can also play a crucial role in influencing the steric and electronic properties of the resulting ligand, which are critical for achieving high levels of stereocontrol in catalytic reactions.

The table below illustrates the diversity of chiral ligands developed from various scaffolds for asymmetric catalysis:

Ligand/Catalyst TypeScaffoldApplicationAchieved EnantioselectivityReference
Scaffolding LigandTetrahydroquinolineEnantioselective HydroformylationUp to 93% ee nih.gov
NOBINAc LigandsBinaphthylPd-Catalyzed C–H Activation/CycloadditionUp to 84% ee researchgate.net
Chiral Phosphoric AcidBINOLAsymmetric SelenocyclizationUp to 96% ee
Chiral N,N'-dioxide-Metal ComplexAmino Acid-derivedAsymmetric Aldol (B89426) CyclizationUp to 96% ee

The principles demonstrated by these examples can be logically extended to the design of new chiral ligands based on the cis-5-phenyl-2-cyclohexen-1-ol scaffold, offering opportunities for the development of novel and efficient asymmetric catalytic systems.

Industrial and Academic Applications of Cyclohexenol Chemistry

The chemistry of cyclohexenol and its derivatives has found applications in both industrial and academic settings. In industry, cyclohexanol, a related saturated alcohol, is a high-volume chemical used as a precursor in the production of adipic acid and caprolactam, which are key monomers for the manufacture of nylon-6,6 and nylon-6, respectively. It also serves as a solvent in various industrial processes.

In the academic realm, the focus is often on the development of new synthetic methodologies and the total synthesis of complex molecules. The strategic importance of chiral cyclohexenol derivatives like cis-5-phenyl-2-cyclohexen-1-ol lies in their potential to serve as versatile starting materials for the synthesis of high-value, stereochemically complex products. The exploration of their reactivity and their application in asymmetric catalysis continues to be an active area of research.

The dehydrogenation of substituted cyclohexanones to phenols, a reaction involving a related class of compounds, has been studied for its potential in producing valuable phenolic compounds without the need for harsh oxidants. researchgate.net This type of research into the fundamental reactivity of cyclohexyl systems contributes to the broader understanding and potential applications of compounds like cis-5-phenyl-2-cyclohexen-1-ol.

The continued investigation into the synthesis and derivatization of such chiral building blocks is driven by the constant demand for new and efficient routes to enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.

Q & A

Q. What are the recommended synthetic routes for cis-5-phenyl-2-cyclohexen-1-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of cis-5-phenyl-2-cyclohexen-1-ol can be inferred from analogous cyclohexenol derivatives. Common approaches include:

  • Acid-catalyzed dehydration of substituted cyclohexanols, where stereochemistry is controlled by reaction temperature and catalyst choice (e.g., H₂SO₄ or POCl₃) .
  • Hydrogenation of ketones using chiral catalysts to retain the cis configuration. For example, palladium-based catalysts under controlled H₂ pressure can reduce α,β-unsaturated ketones while preserving stereochemistry .
  • Epoxide ring-opening with nucleophiles in stereospecific environments, as demonstrated in allylic alcohol syntheses .

Key Considerations:

  • Temperature >100°C may promote isomerization to the trans form.
  • Polar solvents (e.g., methanol) stabilize intermediates, favoring cis retention.

Q. Which analytical techniques are most effective for characterizing the structure and purity of cis-5-phenyl-2-cyclohexen-1-ol?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The cis configuration is confirmed by coupling constants (J = 8–12 Hz for adjacent protons on the cyclohexene ring) .
    • ¹³C NMR : Differentiates phenyl substituents (δ 125–140 ppm) and olefinic carbons (δ 120–130 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 200.12 for C₁₂H₁₆O) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : O–H stretching (3200–3600 cm⁻¹) and C=C absorption (~1650 cm⁻¹) confirm functional groups .

Q. How are thermodynamic properties (e.g., heat capacity, boiling point) of cis-5-phenyl-2-cyclohexen-1-ol determined, and what are their implications for experimental design?

Methodological Answer: Thermodynamic properties are calculated using group contribution methods (e.g., Joback) or experimentally validated via:

  • Gas-phase calorimetry : Measures heat capacity (Cₚ,gas), with values for similar compounds ranging from 415–509 J/mol·K .
  • Density functional theory (DFT) : Predicts boiling points (e.g., 340°C for benzoate derivatives) and phase transitions .

Implications:

  • High boiling points necessitate vacuum distillation for purification.
  • Cₚ data informs reaction scaling and energy balance calculations in flow reactors.

Q. What safety protocols are recommended for handling cis-5-phenyl-2-cyclohexen-1-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the cis configuration influence the compound’s reactivity in Diels-Alder or oxidation reactions?

Methodological Answer: The cis arrangement of the hydroxyl and phenyl groups creates steric hindrance, affecting:

  • Diels-Alder Reactivity : The cis dienophile exhibits slower reaction rates with electron-deficient dienes due to non-ideal orbital alignment .
  • Oxidation : Selective oxidation to ketones (e.g., using Jones reagent) proceeds faster in cis isomers compared to trans, as the hydroxyl group’s axial position facilitates reagent access .

Q. What computational strategies resolve discrepancies between experimental and predicted thermodynamic data?

Methodological Answer:

  • Hybrid DFT-MD Simulations : Combine quantum mechanics (e.g., B3LYP/6-311+G(d,p)) and molecular dynamics to refine Cₚ and enthalpy values .
  • Error Analysis : Compare Joback group contributions with experimental benchmarks (e.g., NIST data) to identify outlier functional groups .

Case Study:
For Cₚ,gas deviations >2σ, re-evaluate torsional barriers using MP2/cc-pVTZ calculations .

Q. How can researchers validate stereochemical purity when synthesizing cis-5-phenyl-2-cyclohexen-1-ol?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate cis and trans diastereomers .
  • Optical Rotation : Compare experimental [α]ᴅ²⁵ values with literature data (e.g., cis isomers typically show higher optical activity) .
  • NOESY NMR : Cross-peaks between the hydroxyl proton and phenyl group confirm the cis configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.